molecular formula C18H13ClFN3O3S2 B12197315 (2E)-3-(2-chlorophenyl)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide

(2E)-3-(2-chlorophenyl)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide

Cat. No.: B12197315
M. Wt: 437.9 g/mol
InChI Key: WAQINLLZXQQZLW-MDZDMXLPSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chlorophenyl, fluorobenzylsulfonyl, and thiadiazolyl groups, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Chlorophenyl and Fluorobenzylsulfonyl Groups: These groups are introduced through nucleophilic substitution reactions.

    Formation of Prop-2-enamide Moiety: The final step involves the coupling of the intermediate with prop-2-enamide under specific conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the chlorophenyl and fluorobenzylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological molecules and pathways.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-chlorophenyl)-N-{5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide
  • (2E)-3-(2-chlorophenyl)-N-{5-[(2-bromobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide

Uniqueness

The uniqueness of (2E)-3-(2-chlorophenyl)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C18H13ClFN3O3S2

Molecular Weight

437.9 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]prop-2-enamide

InChI

InChI=1S/C18H13ClFN3O3S2/c19-14-7-3-1-5-12(14)9-10-16(24)21-17-22-23-18(27-17)28(25,26)11-13-6-2-4-8-15(13)20/h1-10H,11H2,(H,21,22,24)/b10-9+

InChI Key

WAQINLLZXQQZLW-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3Cl)F

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3Cl)F

Origin of Product

United States

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